molecular formula C12H15NO3 B3002682 2-[(2,2-Dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]acetamide CAS No. 785711-82-2

2-[(2,2-Dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]acetamide

Cat. No.: B3002682
CAS No.: 785711-82-2
M. Wt: 221.256
InChI Key: LHCDNSJOBCISSG-UHFFFAOYSA-N
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Description

2-[(2,2-Dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]acetamide is a useful research compound. Its molecular formula is C12H15NO3 and its molecular weight is 221.256. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Chemical Reactions and Synthesis

  • The compound can be used in the Claisen–Eschenmoser reaction for hydroxymethylbenzofurans and indoles, as seen in the synthesis of N,N-dimethyl-2-(2-methylbenzofuran-3-yl)acetamides (Mukhanova et al., 2007).
  • It is involved in the synthesis of complex organic structures, such as N-(3-(furan-2-yl)-1-phenyl-1H-pyrazol-5-yl)acetamide derivatives with specific crystal structures and potential biological activity (Hu Jingqian et al., 2016).

Biological Activity and Pharmacology

  • Certain derivatives of this compound have been synthesized and shown significant anti-inflammatory activity (Sunder & Maleraju, 2013).
  • It serves as an intermediate in the synthesis of anticancer drugs, highlighting its importance in pharmaceutical research (Zhang De-hua, 2009).
  • The compound plays a role in determining acidity constants of drug precursors, crucial for understanding drug behavior in the body (Duran & Canbaz, 2013).

Crystallography and Material Science

  • Its derivatives are studied for their crystallographic properties, contributing to the understanding of molecular structures and interactions (Yoon et al., 1998).

Properties

IUPAC Name

2-[(2,2-dimethyl-3H-1-benzofuran-7-yl)oxy]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO3/c1-12(2)6-8-4-3-5-9(11(8)16-12)15-7-10(13)14/h3-5H,6-7H2,1-2H3,(H2,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHCDNSJOBCISSG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC2=C(O1)C(=CC=C2)OCC(=O)N)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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